molecular formula C11H21NO2 B13680348 Ethyl 3-(1-piperidyl)butanoate

Ethyl 3-(1-piperidyl)butanoate

Cat. No.: B13680348
M. Wt: 199.29 g/mol
InChI Key: MXBAHQQGCQCOQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-(1-piperidyl)butanoate can be synthesized through the esterification of 3-(1-piperidyl)butanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of acid chlorides or anhydrides instead of carboxylic acids can also be employed to facilitate the esterification process .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products:

    Hydrolysis: 3-(1-piperidyl)butanoic acid and ethanol.

    Reduction: 3-(1-piperidyl)butanol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 3-(1-piperidyl)butanoate is primarily related to its interaction with biological targets through the piperidine ring. Piperidine-containing compounds are known to interact with various receptors and enzymes, influencing biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl 3-piperidin-1-ylbutanoate

InChI

InChI=1S/C11H21NO2/c1-3-14-11(13)9-10(2)12-7-5-4-6-8-12/h10H,3-9H2,1-2H3

InChI Key

MXBAHQQGCQCOQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)N1CCCCC1

Origin of Product

United States

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